molecular formula C11H9FO3S B6287798 Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate CAS No. 2385215-54-1

Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate

Cat. No.: B6287798
CAS No.: 2385215-54-1
M. Wt: 240.25 g/mol
InChI Key: MTOUKYZJUQKHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets . The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate: Characterized by the presence of fluorine, methoxy, and carboxylate ester groups.

    Methyl 5-Fluoro-6-hydroxybenzothiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 5-Chloro-6-methoxybenzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

This compound is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the methoxy group can modulate its electronic properties .

Properties

IUPAC Name

methyl 5-fluoro-6-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3S/c1-14-8-5-9-6(3-7(8)12)4-10(16-9)11(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOUKYZJUQKHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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